Product packaging for 4-Methoxypentan-2-ol(Cat. No.:CAS No. 90971-84-9)

4-Methoxypentan-2-ol

Cat. No.: B1613570
CAS No.: 90971-84-9
M. Wt: 118.17 g/mol
InChI Key: GXVDVJQTXFTVMP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

4-Methoxypentan-2-ol is systematically identified under the International Union of Pure and Applied Chemistry (IUPAC) naming system as This compound . This nomenclature reflects its structural features:

  • A five-carbon pentanol backbone (pentan-2-ol) with a hydroxyl (-OH) group at position 2.
  • A methoxy (-OCH₃) substituent at position 4.

The numbering prioritizes the hydroxyl group, ensuring the lowest possible locant for the functional group. The methoxy group is treated as a substituent, leading to the final name This compound .

Table 1: Systematic identifiers for this compound

Identifier Value Source
IUPAC Name This compound
CAS Registry Number 90971-84-9
SMILES Notation CC(CC(C)OC)O
InChIKey GXVDVJQTXFTVMP-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₆H₁₄O₂ , derived from:

  • 6 carbon atoms : 5 in the pentanol backbone + 1 in the methoxy group.
  • 14 hydrogen atoms : Distributed across the carbon skeleton and functional groups.
  • 2 oxygen atoms : One in the hydroxyl group and one in the methoxy group.

The molecular weight is 118.17 g/mol , calculated as follows:

  • Carbon: 6 × 12.01 = 72.06 g/mol
  • Hydrogen: 14 × 1.008 = 14.11 g/mol
  • Oxygen: 2 × 16.00 = 32.00 g/mol
  • Total : 72.06 + 14.11 + 32.00 = 118.17 g/mol .

Table 2: Molecular parameters of this compound and related compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)
This compound C₆H₁₄O₂ 118.17 169.4
2-Methoxypentan-2-ol C₆H₁₄O₂ 118.17 152.0
4-Methylpentan-2-ol C₆H₁₄O 102.17 131.8

Three-Dimensional Conformational Studies

The three-dimensional structure of this compound is influenced by steric and electronic interactions between its functional groups. Key findings include:

  • Preferred Conformers :
    • The hydroxyl group at position 2 and methoxy group at position 4 adopt staggered configurations to minimize steric hindrance.
    • Rotational energy barriers for the methoxy group are lower than those for bulkier substituents (e.g., ethyl or isopropyl groups).
  • Dihedral Angle Analysis :
    • The C2-C3-C4-O (methoxy) dihedral angle ranges between 60°–180° , favoring gauche and anti-periplanar arrangements.
    • Intramolecular hydrogen bonding between the hydroxyl and methoxy oxygen is negligible due to spatial separation.

Figure 1: Newman projection of this compound

      CH3  
       |  
HO–C2–C3–C4–OCH3  
       |  
      CH2–CH3  

Comparative Structural Analysis with Related Alkoxy Alcohols

This compound shares structural similarities with other alkoxy alcohols but exhibits distinct physicochemical properties:

Table 3: Structural and functional group comparisons

Compound Functional Groups Boiling Point (°C) Density (g/cm³)
This compound -OH (C2), -OCH₃ (C4) 169.4 0.9
3-Methoxypentan-2-ol -OH (C2), -OCH₃ (C3) 162.1 0.89
4-Methylpentan-2-ol -OH (C2), -CH₃ (C4) 131.8 0.81

Key Observations :

  • Boiling Point Trends :
    • Methoxy-substituted alcohols (e.g., this compound) exhibit higher boiling points than their alkyl-substituted analogs due to increased polarity and intermolecular hydrogen bonding.
  • Steric Effects :
    • The methoxy group at position 4 in this compound creates less steric hindrance compared to 3-methoxypentan-2-ol, allowing greater conformational flexibility.
  • Electronic Interactions :
    • The electron-donating methoxy group slightly reduces the acidity of the hydroxyl group compared to non-alkoxy alcohols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B1613570 4-Methoxypentan-2-ol CAS No. 90971-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(7)4-6(2)8-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVDVJQTXFTVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624859
Record name 4-Methoxypentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90971-84-9
Record name 4-Methoxypentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxide Ring-Opening via Acid Catalysis

This method adapts strategies from intermolecular epoxide reactions.
Procedure :

  • Epoxidation of 3-pentene : React 3-pentene with a peroxyacid (e.g., mCPBA) in dichloromethane to form 3,4-epoxypentane.
  • Acid-catalyzed ring-opening : Treat the epoxide with methanol in the presence of a Brønsted acid (e.g., H₂SO₄). The nucleophile (methanol) attacks the more substituted carbon (C3), yielding 3-methoxy-4-pentanol .
  • Isomerization : Rearrange the product via oxidation-reduction or base-mediated processes to reposition the hydroxyl and methoxy groups, ultimately forming 4-methoxypentan-2-ol.

Key Considerations :

  • Regioselectivity in epoxide opening favors the more substituted carbon under acidic conditions.
  • Stereochemical outcomes depend on the starting alkene’s geometry.

Reduction of 4-Methoxypentan-2-one

Procedure :

  • Synthesize ketone : Oxidize this compound (if available) or prepare the ketone via Friedel-Crafts acylation of a suitable substrate.
  • Reduction : Reduce 4-methoxypentan-2-one using NaBH₄ in ethanol or LiAlH₄ in dry ether to yield the alcohol.

Limitations :

  • Circular logic if the alcohol itself is the target.

Hydroboration-Oxidation of 4-Methoxy-1-pentene

Procedure :

  • Hydroboration : Treat 4-methoxy-1-pentene with BH₃·THF, favoring anti-Markovnikov addition.
  • Oxidation : Oxidize the borane intermediate with H₂O₂/NaOH to install the hydroxyl group at C2, yielding this compound.

Feasibility :

  • Requires access to 4-methoxy-1-pentene, which may need custom synthesis.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Conditions Yield Potential Challenges
Epoxide Ring-Opening 3-pentene mCPBA, H₂SO₄, CH₃OH Moderate Requires isomerization step
Williamson Ether 4-pentanol-2-ol NaH, CH₃I Low Precursor availability
Ketone Reduction 4-methoxypentan-2-one NaBH₄, LiAlH₄ High Circular if alcohol is target
Hydroboration-Oxidation 4-methoxy-1-pentene BH₃·THF, H₂O₂/NaOH Moderate Substrate synthesis complexity

Research Considerations

  • Regioselectivity : Methods relying on epoxide or alkene chemistry must carefully control reaction conditions to direct functional group placement.
  • Stereochemistry : Asymmetric synthesis routes (e.g., chiral catalysts) could enable enantioselective production but are underexplored for this compound.
  • Scalability : Industrial applications may favor catalytic hydrogenation or continuous-flow epoxidation for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: When oxidized using reagents like potassium permanganate or chromium trioxide, this compound can be converted to 4-methoxypentanoic acid.

    Reduction: The compound can be reduced to 4-methoxypentane using strong reducing agents such as lithium aluminum hydride.

    Substitution: In the presence of strong acids or bases, the methoxy group can be substituted with other functional groups, leading to the formation of various derivatives.

Major Products Formed:

    Oxidation: 4-Methoxypentanoic acid

    Reduction: 4-Methoxypentane

    Substitution: Various substituted pentanols depending on the reagents used

Scientific Research Applications

Chemical Synthesis

Solvent and Intermediate in Organic Synthesis:
4-Methoxypentan-2-ol is primarily utilized as a solvent and an intermediate in organic synthesis. Its ability to dissolve a wide range of substances facilitates numerous chemical reactions, enhancing the solubility of reactants and products.

Synthesis Methods:
Several methods have been developed for synthesizing this compound, including:

  • Reduction of 4-Methoxypentanal: Using sodium borohydride in ethanol at room temperature.
  • Catalytic Hydrogenation: Involves 4-methoxypentanal reacting with hydrogen gas over palladium on carbon under controlled conditions.

Biological Applications

Enzyme-Catalyzed Reactions:
The compound has been studied for its role in enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases. It serves as a substrate that can be oxidized or reduced, providing insights into metabolic pathways involving alcohols.

Drug Formulation:
Research has explored its potential in drug formulation and delivery systems due to its favorable solubility and reactivity profiles. Its properties can enhance the bioavailability of certain pharmaceuticals, making it a candidate for further investigation in medicinal chemistry.

Industrial Applications

Fragrance and Flavor Production:
this compound is employed in the fragrance and flavor industry due to its pleasant odor profile. It acts as a building block for synthesizing various aromatic compounds.

Hydrometallurgy:
The compound has been investigated for its ability to selectively extract metals from solutions, which is crucial in hydrometallurgy processes. Its interaction with catalysts has been studied to optimize conditions for better yields in metal extraction applications.

Case Study 1: Catalytic Processes

Research conducted on the catalytic conversion of this compound demonstrated its effectiveness over various powder catalysts prepared by ball milling. The results indicated that conversion rates and selectivity were significantly influenced by the impact energy applied during the reaction process.

Case Study 2: Metal Extraction

In hydrometallurgy studies, this compound was evaluated for its metal extraction capabilities. The compound showed promise in selectively extracting metals from aqueous solutions, which could lead to more efficient recovery processes in mining operations.

Mechanism of Action

The mechanism of action of 4-Methoxypentan-2-ol involves its interaction with various molecular targets and pathways:

    Enzymatic Reactions: The compound can act as a substrate for alcohol dehydrogenases, leading to its oxidation or reduction.

    Solvent Properties: Its ability to dissolve a wide range of substances makes it useful in facilitating chemical reactions and enhancing the solubility of other compounds.

    Chemical Reactivity: The presence of the methoxy group and hydroxyl group allows it to participate in various chemical reactions, making it a versatile compound in synthesis and research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluoropentan-2-ol

4-Fluoropentan-2-ol (C₅H₁₁FO) serves as a key comparator due to its structural similarity, differing only in the substitution of the methoxy group with a fluorine atom at C4.

Hydrogen Bonding Analysis

  • Intramolecular Hydrogen Bond (IMHB) Energy :
    • 4-Methoxypentan-2-ol : Experimental and computational studies reveal an IMHB energy (EHB ) of 30.7 kJ/mol for its syn-diastereomer and 29.7 kJ/mol for the anti-diastereomer .
    • 4-Fluoropentan-2-ol : The IMHB energy reaches 24.4 kJ/mol (syn) and 23.7 kJ/mol (anti), approximately 80% of the methoxy analog’s strength .
  • NMR Coupling Constants :
    The fluorinated compound exhibits significant h¹JOH···F coupling constants (up to 6.6 Hz at 25°C and 9.9 Hz at −50°C ), confirming strong OH···F interactions. In contrast, the methoxy derivative’s OH···O hydrogen bonds are stronger but lack measurable coupling constants in NMR due to rapid exchange .

Key Insight : The methoxy group enhances hydrogen bond strength compared to fluorine, attributed to oxygen’s higher electronegativity and larger atomic radius, which stabilizes the interaction .

4-Methoxy-4-methylpentan-2-ol

This analog (C₇H₁₆O₂, CAS 141-73-1) introduces a methyl group at the C4 position alongside the methoxy substituent. Key differences include:

  • Physical Properties : Despite a higher molecular weight (132.2 g/mol vs. 118.17 g/mol for this compound), both compounds share similar storage requirements and safety profiles .
4-Methylpentan-2-one

As a ketone (C₆H₁₂O), 4-methylpentan-2-one lacks hydroxyl and methoxy groups, resulting in distinct chemical behavior:

  • Reactivity : The ketone group undergoes nucleophilic addition rather than hydrogen bonding or acid-base reactions.
  • Applications : Widely used as a solvent, contrasting with the alcohol derivatives’ roles in synthesis .

Data Tables

Table 1: Hydrogen Bonding Parameters of this compound and 4-Fluoropentan-2-ol
Compound EHB (kJ/mol) Coupling Constant (Hz) Temperature
This compound 30.7 (syn) N/A N/A
29.7 (anti)
4-Fluoropentan-2-ol 24.4 (syn) 6.6 25°C
23.7 (anti) 9.9 −50°C
Table 2: Structural and Physical Properties of Analogs
Compound Molecular Formula Molar Mass (g/mol) Functional Groups
This compound C₆H₁₄O₂ 132.2 -OH, -OCH₃
4-Fluoropentan-2-ol C₅H₁₁FO 118.17 -OH, -F
4-Methoxy-4-methylpentan-2-ol C₇H₁₆O₂ 132.2 -OH, -OCH₃, -CH₃
4-Methylpentan-2-one C₆H₁₂O 100.16 Ketone (C=O)

Research Implications

The comparative data underscore the critical role of substituents in modulating hydrogen bonding and steric effects. For instance:

  • Fluorine’s lower IMHB energy compared to methoxy highlights its utility in designing molecules with tunable solubility and reactivity .
  • Methyl groups in analogs like 4-Methoxy-4-methylpentan-2-ol may improve stability but limit synthetic versatility .

Biological Activity

4-Methoxypentan-2-ol, a compound with the chemical formula C6_6H14_{14}O2_2, has garnered attention in various fields of research due to its potential biological activities. This article explores its pharmacological properties, toxicity assessments, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound is an organic compound characterized by a methoxy group attached to a pentan-2-ol structure. Its molecular weight is approximately 114.18 g/mol. The compound is soluble in water and exhibits a variety of functional properties that make it suitable for various applications in the pharmaceutical and chemical industries.

Pharmacological Effects

Research indicates that this compound may act on several biological targets:

  • Adenosine Receptor A2b :
    • Type : Antagonist
    • Function : This receptor is involved in mediating various physiological responses through G-protein signaling pathways .
  • Metabolic Pathways :
    • The compound is metabolized into 4-hydroxy-4-methyl-2-pentanone (HMP), which has been observed to influence cytochrome P450 enzymes, particularly CYP2B10, suggesting potential implications in drug metabolism and toxicity .

Toxicological Data

Toxicity assessments have revealed significant findings regarding the safety profile of this compound:

  • Carcinogenicity Studies : In animal models, exposure to high doses has resulted in renal tumors in rats, indicating potential carcinogenic effects . The National Toxicology Program (NTP) highlighted evidence of carcinogenic activity based on these studies.
  • Neurotoxicity : Studies have shown that the compound can induce neurotoxic effects at certain concentrations, leading to increased incidences of renal tubule hyperplasia and adenomas in rats .

Case Studies

Several case studies provide insights into the practical implications of this compound's biological activity:

  • Animal Studies : In a two-year NTP study involving mice, researchers observed a significant increase in liver enzyme activity following exposure to the compound, indicating potential hepatotoxicity .
  • Human Health Assessments : A tier III assessment conducted by the Australian government indicated that exposure to this compound through inhalation or dermal routes could lead to adverse health effects, including chronic nephropathy and increased tumor incidence .

Data Tables

The following tables summarize key findings related to the biological activity and toxicity of this compound.

Biological Target Activity Type Effect
Adenosine receptor A2bAntagonistModulates physiological responses
Cytochrome P450 (CYP2B10)InducerAlters drug metabolism
Renal tubule hyperplasiaToxicityIncreased incidence in chronic exposure
Study Type Findings Implications
NTP Carcinogenicity StudyRenal tumors in high-dose ratsPotential carcinogenic risk
Neurotoxicity AssessmentIncreased liver enzyme activityRisk of hepatotoxicity
Human Health Tier III AssessmentChronic nephropathy observedLong-term health risks

Q & A

What are the optimal synthetic routes for 4-Methoxypentan-2-ol in laboratory settings?

Basic
The Williamson ether synthesis is a robust method, involving nucleophilic substitution between an alkoxide and an alkyl halide. For this compound, reacting 4-chloropentan-2-ol with sodium methoxide (NaOCH₃) under anhydrous conditions (e.g., dry THF) yields the target compound. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Acid-catalyzed condensation methods may also apply but require careful control of steric effects and temperature .

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic
Use ¹H NMR to identify methoxy protons (δ 3.2–3.4 ppm, singlet) and hydroxyl protons (δ 1.5–2.0 ppm, broadened due to exchange). GC-MS confirms the molecular ion peak (m/z 118 for C₆H₁₄O₂) and fragmentation patterns. IR spectroscopy detects O-H stretches (~3300 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹). Purity is validated via HPLC with a C18 column and UV detection at 210 nm .

What strategies mitigate peroxide formation during long-term storage of this compound?

Advanced
As a secondary alcohol, this compound is prone to peroxide formation. Store under inert gas (N₂/Ar) with stabilizers like BHT (0.1% w/w). Test for peroxides quarterly using iodometric titration or KI-starch strips. Use amber glass containers to limit photochemical degradation. Avoid contact with transition metals (e.g., iron, copper) that catalyze oxidation .

How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced
The methoxy group at C4 introduces steric hindrance, disfavoring SN2 mechanisms at C2. However, the hydroxyl group’s acidity (pKa ~16–18) allows deprotonation to form an alkoxide, favoring SN1 pathways under acidic conditions. Solvent polarity studies (e.g., DMSO vs. ethanol) and kinetic isotope effects (KIE) can elucidate dominant mechanisms .

What are the recommended safety protocols for handling this compound?

Basic
Use nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation (vapor pressure: ~0.1 mmHg at 25°C). In case of skin contact, rinse with water for 15 minutes. Store away from oxidizers (e.g., KMnO₄) and monitor peroxide levels monthly. Refer to SDS for emergency procedures .

How can conflicting data on the catalytic efficiency of this compound in asymmetric synthesis be resolved?

Advanced
Design factorial experiments varying catalysts (e.g., BINOL vs. salen complexes), solvents (toluene vs. THF), and temperatures. Measure enantiomeric excess (ee) via chiral HPLC or NMR with europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] . Use ANOVA to identify statistically significant variables and replicate studies across independent labs to rule out batch-specific anomalies .

What analytical techniques are critical for quantifying this compound in complex mixtures?

Basic
GC-FID with an internal standard (e.g., n-dodecane) provides precise quantification in volatile matrices. For non-volatile samples, LC-MS/MS using multiple reaction monitoring (MRM) for m/z 118 → 59 transition ensures specificity. Validate methods with calibration curves (R² ≥ 0.99) and determine LOD/LOQ via signal-to-noise ratios .

What mechanistic insights explain unexpected byproduct formation during oxidation of this compound?

Advanced
Competing pathways include:

  • Oxidation of the hydroxyl group to 4-methoxypentan-2-one (using CrO₃ or KMnO₄).
  • Demethylation of the methoxy group under strong acidic/oxidizing conditions, yielding pentan-2-ol derivatives.
    Mechanistic probes like ¹⁸O isotopic labeling or trapping radical intermediates with TEMPO can clarify dominant pathways. Computational modeling (DFT) predicts thermodynamic feasibility of intermediates .

How can researchers optimize reaction yields in the synthesis of this compound derivatives?

Advanced
Use DoE (Design of Experiments) to optimize parameters:

  • Temperature : 60–80°C for SN2 reactions.
  • Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity.
  • Catalyst loading : 5–10 mol% of phase-transfer catalysts (e.g., TBAB).
    Monitor progress via in-situ FTIR or Raman spectroscopy to detect intermediate formation .

What are the implications of conflicting solubility data for this compound in polar vs. non-polar solvents?

Advanced
Discrepancies arise from hydrogen bonding (OH group) vs. steric hindrance (methoxy group). Conduct solubility parameter (HSP) analysis using Hansen solubility spheres. Compare experimental data (e.g., shake-flask method) with COSMO-RS computational predictions to resolve inconsistencies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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